molecular formula C23H19FN4O2S B12032269 4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12032269
M. Wt: 434.5 g/mol
InChI Key: DFKIOKCABZKISX-AFUMVMLFSA-N
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Description

4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with a molecular formula of C23H19FN4O2S and a molecular weight of 434.496 g/mol . This compound is part of the triazole family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of appropriate aldehydes and amines, followed by cyclization and thiolation reactions. The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hypochlorite . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like sodium hypochlorite.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazole ring. Common reagents and conditions used in these reactions include ethanol as a solvent and mild temperatures to ensure the stability of the compound.

Scientific Research Applications

4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C23H19FN4O2S

Molecular Weight

434.5 g/mol

IUPAC Name

3-(4-fluorophenyl)-4-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C23H19FN4O2S/c1-29-20-12-7-17(13-21(20)30-15-16-5-3-2-4-6-16)14-25-28-22(26-27-23(28)31)18-8-10-19(24)11-9-18/h2-14H,15H2,1H3,(H,27,31)/b25-14+

InChI Key

DFKIOKCABZKISX-AFUMVMLFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F)OCC4=CC=CC=C4

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F)OCC4=CC=CC=C4

Origin of Product

United States

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